N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
The compound "N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide" is a structurally complex molecule featuring a quinoline core fused with a [1,3]dioxolo ring system. Key substituents include a 4-ethoxybenzoyl group at position 7 and an acetamide moiety linked to a 4-chlorophenyl group at position 4. The presence of electron-withdrawing (chlorophenyl) and electron-donating (ethoxybenzoyl) groups may balance lipophilicity and metabolic stability, critical for drug-like properties.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O6/c1-2-34-19-9-3-16(4-10-19)26(32)21-13-30(14-25(31)29-18-7-5-17(28)6-8-18)22-12-24-23(35-15-36-24)11-20(22)27(21)33/h3-13H,2,14-15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFUWYYQRCSHNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a quinoline moiety and an acetamide functional group. Its IUPAC name reflects its intricate arrangement of functional groups, which contribute to its biological properties.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . This suggests potential applications in developing new antibacterial agents.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Studies show that similar compounds exhibit strong inhibitory activity against these enzymes, which are crucial in treating conditions like Alzheimer's disease and certain infections . The binding interactions with bovine serum albumin (BSA) further indicate its pharmacological effectiveness.
Anticancer Properties
Compounds with similar structural features have been reported to possess anticancer activities. For example, studies have highlighted the efficacy of quinoline derivatives in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of signaling pathways associated with cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Certain derivatives have shown promising results in reducing inflammation markers in vitro and in vivo, suggesting their usefulness in treating inflammatory diseases .
Study 1: Antibacterial Screening
In a systematic evaluation of antibacterial activity, derivatives were tested against multiple strains using disc diffusion methods. The results indicated that several compounds exhibited significant zones of inhibition against E. coli and Staphylococcus aureus, supporting their potential as therapeutic agents .
Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays demonstrated that compounds related to this compound effectively inhibited AChE with IC50 values comparable to known inhibitors. This positions them as candidates for further development in neurodegenerative disease therapies .
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide exhibit significant anticancer properties. The quinoline and dioxole moieties present in the structure are known for their ability to interact with biological targets involved in cancer progression. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making them potential candidates for drug development against cancer .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Its structural components allow it to disrupt bacterial cell walls or inhibit essential enzymes, which could lead to its use as an antimicrobial agent. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. In vitro and in vivo studies have shown that it can reduce inflammation markers, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis in experimental models. This potential opens avenues for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Properties | Showed effective inhibition of Staphylococcus aureus and Escherichia coli growth at low concentrations. |
| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, indicating strong anti-inflammatory action. |
| Study D | Neuroprotective Effects | Prevented neuronal death in models of oxidative stress, suggesting potential for neurodegenerative disease treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural analogs of this compound primarily differ in their core heterocycles, substituent patterns, and functional groups. Below is a comparative analysis:
Key Observations:
- The 4-ethoxybenzoyl group enhances metabolic stability over the 4-methoxy analog in due to reduced oxidative susceptibility.
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s ClogP (estimated ~3.5) is higher than fluorophenyl analogs (~2.1 in ) but lower than methoxyphenyl derivatives (~3.8 in ), balancing solubility and absorption.
- Hydrogen Bonding: The acetamide and ethoxybenzoyl groups provide H-bond donors/acceptors, critical for target engagement, contrasting with simpler analogs like lacking such features.
Q & A
Q. What are the recommended strategies for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including coupling reactions (e.g., amide bond formation) and heterocyclic ring construction. For example, similar quinoline derivatives are synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . Yield optimization requires:
- Catalyst Screening : Testing Pd-based catalysts (e.g., Pd/C, Pd(OAc)₂) under varying temperatures (80–120°C).
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves complex mixtures .
Reported yields for analogous compounds range from 2–5% in multi-step syntheses, emphasizing the need for iterative optimization .
Q. How should researchers approach structural characterization of this compound?
- Methodological Answer : Critical techniques include:
- X-ray Crystallography : Resolves bond lengths, angles, and intramolecular interactions (e.g., C–H···O, N–H···O hydrogen bonds) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., ethoxybenzoyl groups).
- Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm error).
For crystallographic analysis, slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals .
Advanced Research Questions
Q. What methodologies are effective in analyzing intramolecular interactions and hydrogen bonding patterns?
- Methodological Answer : Combine crystallography with computational modeling (DFT calculations) to map non-covalent interactions. Key steps:
- Crystallographic Data : Extract hydrogen bond parameters (donor-acceptor distances, angles) from .cif files .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking in quinoline cores).
Table 1 : Hydrogen Bond Parameters (Example from Analogous Compounds)
| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
|---|---|---|---|---|
| N–H···O | 0.86 | 2.08 | 2.927 | 168 |
| C–H···O | 0.93 | 2.45 | 3.228 | 140 |
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR/IR data often arise from dynamic effects (e.g., rotamers) or impurities. Strategies include:
Q. What catalytic systems are effective for reductive cyclization in similar nitroarene-based syntheses?
- Methodological Answer : Palladium catalysts (Pd/C, Pd(OAc)₂) with formic acid as a CO surrogate enable nitro-to-amine reduction and subsequent cyclization. Key parameters:
- Catalyst Loading : 5–10 mol% Pd.
- Reductant : HCO₂H/Et₃N (3:1 ratio) at 100°C for 12–24 hours.
- Substrate Scope : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cyclization efficiency .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Methodological Answer :
- Inhalation Exposure : Use fume hoods; if exposed, move to fresh air and administer oxygen if needed .
- Dermal Contact : Wash with soap/water for 15 minutes; avoid solvents that enhance skin permeability.
- Waste Disposal : Incinerate at >1000°C with scrubbing for halogenated byproducts .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
